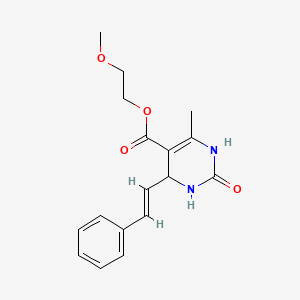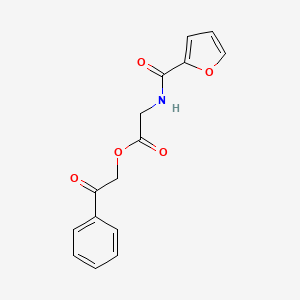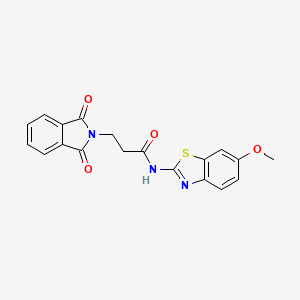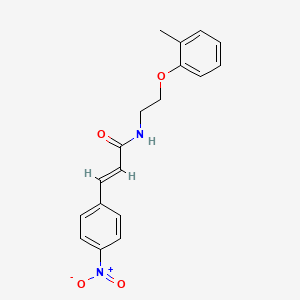
3-(4-Nitro-phenyl)-N-(2-o-tolyloxy-ethyl)-acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitro-phenyl)-N-(2-o-tolyloxy-ethyl)-acrylamide is an organic compound that features both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitro-phenyl)-N-(2-o-tolyloxy-ethyl)-acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitroaniline, 2-o-tolyloxyethanol, and acryloyl chloride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be used to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products
Reduction: 3-(4-Amino-phenyl)-N-(2-o-tolyloxy-ethyl)-acrylamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: Compounds like this can be used as ligands in catalytic reactions.
Materials Science: Potential use in the development of polymers and advanced materials.
Biology and Medicine
Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Biological Probes: Used in research to study biological pathways and interactions.
Industry
Coatings and Adhesives:
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The nitro group could be involved in redox reactions, while the amide group might form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitro-phenyl)-N-(2-methoxy-ethyl)-acrylamide: Similar structure but with a methoxy group instead of a tolyloxy group.
3-(4-Nitro-phenyl)-N-(2-ethoxy-ethyl)-acrylamide: Similar structure but with an ethoxy group.
Uniqueness
- The presence of the tolyloxy group might impart unique electronic and steric properties, affecting its reactivity and interactions compared to similar compounds.
Properties
Molecular Formula |
C18H18N2O4 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
(E)-N-[2-(2-methylphenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C18H18N2O4/c1-14-4-2-3-5-17(14)24-13-12-19-18(21)11-8-15-6-9-16(10-7-15)20(22)23/h2-11H,12-13H2,1H3,(H,19,21)/b11-8+ |
InChI Key |
NCTQOMCGXYLRMS-DHZHZOJOSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCCNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1OCCNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-methylphenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B10810860.png)
![N-tert-butyl-4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide](/img/structure/B10810862.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone](/img/structure/B10810867.png)
![2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}acetamide](/img/structure/B10810870.png)
![4-(6-bromo-1,3-benzodioxol-5-yl)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B10810885.png)
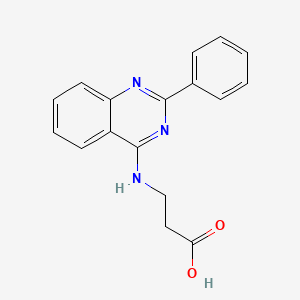
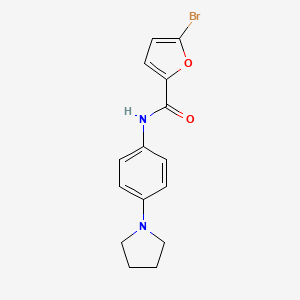
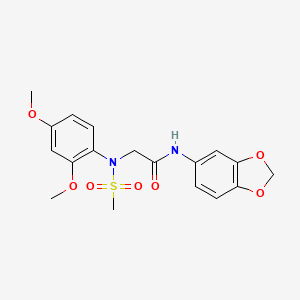
![2-[(4,6,7-trimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B10810903.png)
![5-benzyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one](/img/structure/B10810916.png)
![1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one](/img/structure/B10810925.png)
